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Compound of Interest

1-Benzyl-2-phenyl-1H-
Compound Name:
benzoimidazole

Cat. No.: B187706

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-Benzyl-2-
phenyl-1H-benzoimidazole, a molecule of interest in medicinal chemistry due to the broad
therapeutic applications of substituted benzimidazole derivatives. This document outlines the
crystallographic data, experimental protocols for synthesis and structure determination, and a
logical workflow of the analysis.

Crystallographic Data Summary

The crystal structure of 1-Benzyl-2-phenyl-1H-benzoimidazole (C20H16N2) has been
determined by single-crystal X-ray diffraction. The key crystallographic parameters and data
collection details are summarized in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement
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Parameter Value
Empirical Formula C20H16N:2
Formula Weight 284.35
Crystal System Orthorhombic
Space Group Pbca

a (A 6.338 (3)

b (A) 8.085 (3)

c (A 30.190 (12)
V (A3) 1547.0 (10)
Z 4
Temperature (K) 298 (2)

Radiation (A)

Mo Ka (A = 0.71073)

 (mm~)

0.07

Crystal Size (mm)

0.63 x 0.55 x 0.47

F(000)

600

Table 2: Data Collection and Refinement Statistics
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Parameter Value
Diffractometer Bruker SMART CCD
Reflections Collected 6729

Independent Reflections 1631

Reflections with | > 20(l) 1221

R_int 0.073

Refinement Method

Full-matrix least-squares on F2

R[F2 > 20(F?)] 0.045
WR(F?) 0.115
Goodness-of-fit (S) 1.14

Data / Restraints / Parameters

1631/0/199

Ap_max (e A-3)

0.14

Ap_min (e A-9)

-0.16

Molecular Geometry

In the crystal structure, the imidazole ring is nearly coplanar with the adjacent benzene ring
(C2/C3/C4/C5/C6/CT7), with C1—N1—C3—C2 and C1—N2—C2—C3 torsion angles of 0.0 (3)°
and -0.8 (3)°, respectively.[1] The dihedral angle between the imidazole ring and this benzene
ring is 2.84 (1)°.[1] In contrast, the dihedral angle between the imidazole ring and the phenyl
group at the 2-position (C15/C16/C17/C18/C19/C20) is 29.54 (1)°.[1] The benzimidazole group
is approximately perpendicular to the plane of the benzyl group, with a dihedral angle of 88.9
(2)°.[1] The crystal packing does not exhibit any unusually short intermolecular contacts.[1]

Experimental Protocols

This section details the methodologies for the synthesis and crystal structure determination of
1-Benzyl-2-phenyl-1H-benzoimidazole.

Synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole[1]
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e Reactants:

o

0-Phenylenediamine (5 mmol)

[¢]

Benzaldehyde (10 mmol)

[¢]

L-proline (1 mmol)

[e]

Ethanol (10 ml)
e Procedure:
o The reactants were combined in a 50 ml flask.
o The mixture was stirred for 4 hours at 373 K.
o The resulting mixture was then recrystallized from ethanol.
e Product:
o The final product was obtained as an orange crystalline solid.

o Elemental Analysis: Calculated: C 84.48%, H 5.67%, N 9.85%; Found: C 84.38%, H
5.54%, N 9.77%.[1]

Single-Crystal X-ray Diffraction Analysis[1]

» Data Collection:
o A suitable single crystal was mounted on a Bruker SMART CCD diffractometer.
o Data were collected at 298(2) K using Mo Ka radiation.

o Data Reduction and Absorption Correction:
o Cell refinement and data reduction were performed using the SAINT program.

o A multi-scan absorption correction was applied using SADABS.
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 Structure Solution and Refinement:
o The structure was solved using direct methods with the SHELXS97 program.
o The structure was refined by full-matrix least-squares on F2 using the SHELXL97 program.

o Hydrogen atoms were placed in geometrically idealized positions and treated as riding on
their parent atoms.

Logical Workflow and Visualizations

The following diagrams illustrate the workflow for the synthesis and structural analysis of 1-
Benzyl-2-phenyl-1H-benzoimidazole.

Synthesis Workflow

o-Phenylenediamine, Benzaldehyde, L-proline, Ethanol

:

Mix in 50 ml flask

:

Stir for 4h at 373 K

:

Recrystallize from ethanol

Orange Crystalline Solid
(2-Benzyl-2-phenyl-1H-benzoimidazole)

Click to download full resolution via product page

Synthesis Workflow Diagram
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Crystal Structure Analysis Workflow

Single Crystal Selection

X-ray Data Collection
(Bruker SMART CCD)

'

Data Reduction
(SAINT)

'

Absorption Correction
(SADABS)

'

Structure Solution
(SHELXS97 - Direct Methods)

'

Structure Refinement
(SHELXL97 - Full-matrix least-squares on F?)

Final Crystal Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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